molecular formula C23H18N2O5 B2638522 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892422-35-4

3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No. B2638522
CAS RN: 892422-35-4
M. Wt: 402.406
InChI Key: USNISVMLZADDOV-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C23H18N2O5 and its molecular weight is 402.406. The purity is usually 95%.
BenchChem offers high-quality 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Functionalized Pyrimidines : The compound has been utilized in the synthesis of functionalized pyrimidines. Specifically, studies show the synthesis of various pyrimidine derivatives through reactions involving compounds like furan-2,3-dione and semicarbazones. This process is significant for the generation of new heterocyclic compounds (Sarıpınar et al., 2006).

Structural and Electronic Properties

  • Theoretical Studies on Structural and Electronic Properties : Research has also focused on understanding the structural and electronic properties of related pyrimidine derivatives. These theoretical studies, including calculations of electronic properties and relative energies, provide insights into the characteristics of these molecules, which can be crucial for their applications in various fields (Essa & Jalbout, 2008).

Photovoltaic Applications

  • Dye-Sensitized Solar Cells : In the realm of photovoltaics, compounds similar to the one have been used in the development of dye-sensitized solar cells. A study involving an organic sensitizer incorporating a related compound has demonstrated its utility in enhancing photo-to-energy conversion efficiency, showcasing its potential in renewable energy applications (Wu et al., 2013).

Receptor Binding Affinity

  • Ligands for Receptors : Some derivatives of the compound have been designed as ligands for specific receptors such as α1-adrenoceptor and 5HT1A-receptor. This indicates potential applications in the development of pharmaceutical agents targeting these receptors, contributing to medical research (Romeo et al., 1993).

Antimicrobial Activity

  • Antimicrobial Properties : Several studies have synthesized derivatives of related compounds and evaluated their antimicrobial activity. This suggests the potential of these compounds in developing new antibacterial and antifungal agents, which is crucial in the context of increasing antibiotic resistance (Ravindra et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione' involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with 3-methoxybenzyl bromide, followed by cyclization with 2-(furan-2-ylmethyl)phenol in the presence of a base. The resulting intermediate is then reacted with 2-bromo-3-(3-methoxyphenyl)propanoic acid to form the final product.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde", "3-methoxybenzyl bromide", "2-(furan-2-ylmethyl)phenol", "2-bromo-3-(3-methoxyphenyl)propanoic acid" ], "Reaction": [ "Step 1: Condensation of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde with 3-methoxybenzyl bromide in the presence of a base (such as potassium carbonate) to form intermediate A.", "Step 2: Cyclization of intermediate A with 2-(furan-2-ylmethyl)phenol in the presence of a base (such as sodium hydride) to form intermediate B.", "Step 3: Reaction of intermediate B with 2-bromo-3-(3-methoxyphenyl)propanoic acid in the presence of a base (such as potassium carbonate) to form the final product, '3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione'." ] }

CAS RN

892422-35-4

Product Name

3-(Furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C23H18N2O5

Molecular Weight

402.406

IUPAC Name

3-(furan-2-ylmethyl)-1-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18N2O5/c1-28-16-7-4-6-15(12-16)13-24-20-18-9-2-3-10-19(18)30-21(20)22(26)25(23(24)27)14-17-8-5-11-29-17/h2-12H,13-14H2,1H3

InChI Key

USNISVMLZADDOV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

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